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Introduction: From Conjugate to Cellular Action

The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic

intervention, moving beyond simple inhibition to the complete removal of disease-causing
proteins.[1] At the heart of this revolution are proteolysis-targeting chimeras (PROTACS),
heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery.
[2] Your work begins with a critical building block: an E3 Ligase Ligand-linker Conjugate. This
molecule is half of a PROTAC, containing the moiety that recruits a specific E3 ubiquitin ligase
(such as Cereblon or VHL) and a linker ready for conjugation to a ligand for your protein of
interest (POI).[3][4][5]

Once synthesized into a complete PROTAC, this molecule's purpose is to act as a molecular
matchmaker. It brings the POI into close proximity with the E3 ligase, forming a critical ternary
complex.[6][7][8] This proximity enables the E3 ligase to transfer ubiquitin tags to the POI,
marking it for destruction by the 26S proteasome.[6][9] This guide provides a comprehensive,
multi-faceted protocol for the rigorous cell-based evaluation of a novel PROTAC, designated
here as "PROTAC-X," derived from your E3 ligase ligand-linker conjugate. Our approach is
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designed to be a self-validating system, moving from the primary functional outcome (protein
degradation) to essential secondary and mechanistic validation assays.

The PROTAC Mechanism: A Visualized Pathway

The efficacy of a PROTAC is contingent on its ability to successfully orchestrate a sequence of
intracellular events. Understanding this pathway is crucial for designing and interpreting your
experiments. The process begins with cell entry and culminates in the catalytic degradation of
the target protein.
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Caption: The PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: A Validated Cascade of
Assays

A robust evaluation of a novel PROTAC requires a logical sequence of assays. This workflow
ensures that a positive result in the primary degradation assay is supported by mechanistic
evidence and is correlated with a relevant cellular phenotype. This multi-pronged approach
provides a comprehensive understanding of your molecule's activity and potential.[10]
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Caption: Recommended workflow for cell-based PROTAC characterization.

Assay 1: Quantitative Analysis of Target Protein
Degradation

The definitive measure of a PROTAC's success is the dose- and time-dependent reduction of
the target protein.[11] We present three orthogonal methods, ranging from the traditional
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standard to modern, high-throughput techniques.

A. Western Blotting: The Gold Standard

Western blotting provides a semi-quantitative, visual confirmation of protein degradation.[10] It
is indispensable for initial validation and for troubleshooting unexpected results from other
assays.

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a
membrane, and uses specific antibodies to visualize the POI and a loading control.

Protocol:

o Cell Culture and Treatment: Plate cells (e.g., HEK293, or a cancer cell line relevant to the
POI) in 6-well or 12-well plates. Allow them to adhere overnight.

o Dose-Response: Treat cells with a serial dilution of PROTAC-X (e.g., 1 nM to 10 pM) and a
vehicle control (e.g., DMSO) for a fixed duration (e.g., 18-24 hours).

o Time-Course: Treat cells with a fixed, effective concentration of PROTAC-X (determined from
the dose-response) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

o Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer
supplemented with protease and phosphatase inhibitors.[2]

e Protein Quantification: Determine the total protein concentration of each lysate using a BCA
assay to ensure equal loading.[2]

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-
PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

[3]
e Immunoblotting:
o Block the membrane for 1 hour at room temperature.

o Incubate with a primary antibody specific to the POI and a primary antibody for a loading
control (e.g., GAPDH, B-Actin, or Tubulin) overnight at 4°C.
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o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibodies for 1 hour.

o Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[2]
Quantify band intensities using densitometry software. Normalize the POI signal to the
loading control signal for each lane.

Data Interpretation:

e DCso (Degradation Concentration 50%): The concentration of PROTAC-X that induces 50%
degradation of the POI.

* Dmax (Maximum Degradation): The maximal percentage of protein degradation achieved.

o Hook Effect: At very high concentrations, PROTACs can form unproductive binary complexes
(PROTAC-POI and PROTAC-E3) that compete with the formation of the productive ternary
complex, leading to reduced degradation. This appears as a "hook" on the right side of the
dose-response curve.[12]

B. In-Cell Western (ICW): A Higher-Throughput Approach

The ICW assay is a quantitative, plate-based immunofluorescence method that eliminates the
need for lysis and gel electrophoresis, making it ideal for screening and lead optimization.[13]
[14]

Principle: Adherent cells are cultured, treated, fixed, and permeabilized within a 96- or 384-well
plate. Antibodies labeled with near-infrared fluorophores are used to simultaneously detect the
POI and a normalization protein, providing a direct in-well readout.[13][15]

Protocol:

o Cell Plating and Treatment: Seed adherent cells in a 96-well plate and allow them to attach.
Treat with a serial dilution of PROTAC-X as described for Western blotting.

» Fixation: After treatment, remove the media and add 150 pL of 3.7% formaldehyde in PBS to
each well. Incubate for 20 minutes at room temperature.[16]
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e Permeabilization: Wash the cells with PBS. Add 200 pL of PBS containing 0.1% Triton X-100
to each well and incubate for 5 minutes. Repeat this wash step 4-5 times.[16]

e Blocking: Add 150 pL of blocking buffer (e.g., Odyssey Blocking Buffer or a solution
containing fish gel) and incubate for 1.5 hours at room temperature.[16]

e Primary Antibody Incubation: Add 50 uL of blocking buffer containing the primary antibody for
the POI and a primary antibody for a normalization control (e.g., anti-Tubulin). Incubate for 2
hours at room temperature or overnight at 4°C.

e Secondary Antibody Incubation: Wash the plate multiple times. Add 50 uL of blocking buffer
containing two different secondary antibodies conjugated to distinct near-infrared dyes (e.g.,
IRDye® 680RD and IRDye® 800CW). Incubate for 1 hour, protected from light.

e Imaging: Wash the plate a final time, remove all residual liquid, and scan the plate using a
compatible imager (e.g., LI-COR Odyssey).

e Analysis: The software calculates the integrated intensity of each fluorophore in each well.
Normalize the POI signal to the normalization control signal. Plot the normalized signal
against the PROTAC-X concentration to determine DCso and Dmax.

Parameter Western Blot In-Cell Western (ICW)
Throughput Low Medium to High[13]
Quantification Semi-Quantitative Fully Quantitative[13]

Labor-intensive (Lysis, Gel,

Workflow In-plate, streamlined[14]
Transfer)
) High-quality antibody for High-quality antibody for fixed
Requirement _ _
denatured protein protein[14]
Provides molecular weight Increased throughput and
Key Advantage ] ] o
confirmation reproducibility[13]

C. HiBiT Assay: Real-Time, Live-Cell Degradation
Kinetics
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The HiBIT assay is a highly sensitive, bioluminescence-based method that allows for real-time
monitoring of protein levels in living cells.[17] This is the premier method for obtaining detailed
kinetic degradation data.

Principle: The assay uses a small 11-amino-acid peptide tag (HiBiT) that is knocked into the
endogenous locus of the POI using CRISPR/Cas9.[18] This tag has a high affinity for a larger,
complementary subunit (LgBIT). When they combine, they form a functional NanoLuc®
luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged POI.
[17][19]

Protocol:

e Cell Line Generation: Use CRISPR/Cas9 to insert the HIBIT tag into the gene encoding your
POl in a cell line that stably expresses LgBIT.

o Cell Plating: Plate the engineered cells in a white, 96- or 384-well assay plate.

o Assay Preparation: Add a live-cell compatible NanoLuc® substrate (e.g., Endurazine™) to
the wells and incubate to allow for equilibration.[17]

e Compound Treatment: Add PROTAC-X at various concentrations to the wells.

o Kinetic Measurement: Immediately place the plate in a luminometer capable of kinetic reads
at 37°C. Measure the luminescence at regular intervals (e.g., every 10-15 minutes) over a
long time course (e.g., 24 hours).[17]

o Data Analysis: The decrease in luminescence over time directly reflects the degradation of
the POI. From this data, you can calculate key kinetic parameters.[19][20]

o Degradation Rate (kdeg): The speed at which the protein is degraded.

o DCso and Dmax: Can be determined at specific time points for comparison with other
methods.

Assay 2: Assessing Cellular Viability and
Proliferation
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Demonstrating that POI degradation leads to a functional consequence, such as decreased cell
viability in a cancer cell line, is a critical step in validating your PROTAC's therapeutic potential.
[21]

Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active,
viable cells. A decrease in ATP is proportional to the number of non-viable cells.

Protocol:

o Cell Plating and Treatment: Seed cells in a white, 96-well plate. Treat with a serial dilution of
PROTAC-X for a relevant duration (e.g., 72 hours, to allow for phenotypic effects to
manifest).[12]

o Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo®
reagent to each well according to the manufacturer's protocol.

» Signal Measurement: Mix the contents and incubate to stabilize the luminescent signal.
Measure luminescence using a plate reader.

o Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of viability
against PROTAC-X concentration to calculate the ECso (the concentration that causes a
50% reduction in cell viability).

Assay 3: Mechanistic Validation of Ternary Complex
Formation

Confirming that your PROTAC-X works by its intended mechanism—forming a ternary complex
—is crucial for rational drug design and troubleshooting.[6][22][23] The NanoBRET™ assay is
a powerful tool for monitoring this protein-protein interaction in living cells.[23][24]

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay.
[24] In this setup, the POI is tagged with NanoLuc® luciferase (the energy donor), and a
component of the E3 ligase (e.g., VHL or Cereblon) is tagged with HaloTag®, which is labeled
with a fluorescent acceptor. When PROTAC-X brings the donor and acceptor into close
proximity (<10 nm), energy is transferred, and an acceptor emission signal is generated.[23]

Protocol:
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o Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the NanoLuc®-
POI fusion and the HaloTag®-E3 ligase fusion.

o Assay Plating: Plate the transfected cells in a white 96-well plate.

e Labeling: Add the HaloTag® fluorescent ligand (the BRET acceptor) and incubate to allow for
labeling.

e Proteasome Inhibition (Optional but Recommended): To study complex formation without the
confounding variable of simultaneous degradation, pre-treat cells with a proteasome inhibitor
like MG132.[23]

o Compound Addition: Add serial dilutions of PROTAC-X.
e Substrate Addition: Add the NanoLuc® substrate.

o BRET Measurement: Using a BRET-capable plate reader, simultaneously measure the donor
emission (e.g., ~460 nm) and the acceptor emission (e.g., ~618 nm).[17]

o Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase
in the BRET ratio upon addition of PROTAC-X is direct evidence of ternary complex
formation.[17]

Summary of Key Parameters
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Parameter Assay Definition Importance
) Concentration for 50%  Measures potency of
DCso Degradation Assays ] ) ]
protein degradation degradation
) Maximum achievable Measures efficacy of
Dmax Degradation Assays ) ) )
protein degradation degradation
] Provides kinetic
L Rate of protein o
kdeg HiBIiT Assay ] insight into compound
degradation ]
action
Concentration for 50%  Links degradation to a
ECso Viability Assay reduction in cell functional cellular
viability outcome
Signal indicating ) )
) o Confirms the intended
BRET Signal NanoBRET Assay proximity of POI and ) ]
) mechanism of action
E3 ligase
References

e Lu, L.D., & Salvino, J. M. (2023). The In-Cell Western immunofluorescence assay to monitor
PROTAC mediated protein degradation. Methods in Enzymology, 681, 115-153. Available at:

[Link]

 Bitesize Bio. (2025, December 17). How to Measure the Kinetics of Targeted Protein

Degradation. Retrieved from Bitesize Bio. Available at: [Link]

e Gadd, M. S., et al. (2020). Assays and technologies for developing proteolysis targeting
chimera degraders. Future Medicinal Chemistry, 12(10), 959-986. Available at: [Link]

e Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from Bio-Techne.

Available at: [Link]

e Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved

from Mtoz Biolabs. Available at: [Link]

© 2026 BenchChem. All rights reserved.

10/14

Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10315175/
https://bitesizebio.com/79134/measuring-kinetics-targeted-protein-degradation/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7235559/
https://www.bio-techne.com/research-and-diagnostics/targeted-protein-degradation/assays-for-targeted-protein-degradation
https://www.mtoz-biolabs.com/protac-molecules-activity-and-efficacy-evaluate-service.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

02h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using
SPR. Retrieved from o2h discovery. Available at: [Link]

Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from Domainex. Available
at: [Link]

Lu, L. D., & Salvino, J. M. (2023). The In-Cell Western immunofluorescence assay to monitor
PROTAC mediated protein degradation. PubMed. Available at: [Link]

Daniels, D. L., et al. (2019). Protocol for HiBIT tagging endogenous proteins using CRISPR-
Cas9 gene editing. STAR protocols, 1(3), 100219. Available at: [Link]

Reaction Biology. (n.d.). Protein Degradation Assays — PROTAC Screening. Retrieved from
Reaction Biology. Available at: [Link]

Stegmann, M., et al. (2023). Tracking the PROTAC degradation pathway in living cells
highlights the importance of ternary complex measurement for PROTAC optimization.
bioRxiv. Available at: [Link]

ResearchGate. (2025, August 9). The In-Cell Western immunofluorescence assay to monitor
PROTAC mediated protein degradation | Request PDF. Retrieved from ResearchGate.
Available at: [Link]

MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for
PROTACS, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs.
Retrieved from MarinBio. Available at: [Link]

BMG LABTECH. (2024, September 23). dTAG Assay for Targeted Degradation of Proteins.
Retrieved from BMG LABTECH. Available at: [Link]

Hahn, M. (n.d.). HIBIT Protein Tagging System. Retrieved from Hahnlive. Available at: [Link]

Royal Society of Chemistry. (2020, October 8). Chapter 7: Plate-based High-throughput
Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In
Protein Degradation with New Chemical Modalities. Available at: [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://o2h.com/characterising-protac-ternary-complex-formation-using-spr/
https://www.domainex.co.uk/biophysical-characterisation/ternary-complex-formation-assays
https://pubmed.ncbi.nlm.nih.gov/36764754/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7425123/
https://www.reactionbiology.com/services/protein-degradation-assay-protac-screening
https://www.biorxiv.org/content/10.1101/2023.01.11.523583v1
https://www.researchgate.net/publication/364239828_The_In-Cell_Western_immunofluorescence_assay_to_monitor_PROTAC_mediated_protein_degradation
https://www.marinbio.com/potency-assays-for-targeted-protein-degradation-drugs/
https://www.bmglabtech.com/dtag-assay-for-targeted-degradation-of-proteins/
https://www.hahnlive.com/wp-content/uploads/2020/07/HiBiT-Brochure.pdf
https://pubs.rsc.org/en/content/chapter/bk9781788015541-00171/978-1-78801-554-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Oxford Academic. (2025, December 10). Context matters: E3 ligase—ligand pairing strategies
for optimized PROTAC performance. Briefings in Functional Genomics. Available at: [Link]

Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of
Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 64(15), 10478-
10526. Available at: [Link]

ResearchGate. (n.d.). Figure 4. PROTAC permeability, stability, and cellular activity.
Retrieved from ResearchGate. Available at: [Link]

Zorba, A., et al. (2021). A beginner's guide to PROTACs and targeted protein degradation.
Biochemical Society Transactions, 49(4), 1621-1635. Available at: [Link]

Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from
Rockland Immunochemicals. Available at: [Link]

ResearchGate. (2021, July 5). (PDF) E3 Ligase Ligands in Successful PROTACSs: An
Overview of Syntheses and Linker Attachment Points. Retrieved from ResearchGate.
Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC
[pmc.ncbi.nim.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. medchemexpress.com [medchemexpress.com]
5. precisepeg.com [precisepeg.com]

6. ptc.bocsci.com [ptc.bocsci.com]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://academic.oup.com/bfg/advance-article/doi/10.1093/bfgp/elad042/7468194
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8362039/
https://www.researchgate.net/figure/PROTAC-permeability-stability-and-cellular-activity-A-Permeabilities-of-PROTACs_fig4_333061245
https://portlandpress.com/biochemsoctrans/article/49/4/1621/228834/A-beginner-s-guide-to-PROTACs-and-targeted
https://rockland-inc.com/in-cell-western-protocol.aspx
https://www.researchgate.net/publication/352932888_E3_Ligase_Ligands_in_Successful_PROTACs_An_Overview_of_Syntheses_and_Linker_Attachment_Points
https://www.benchchem.com/product/b12380093?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7333641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7333641/
https://pdf.benchchem.com/15542/Application_Note_A_Multi_Faceted_Protocol_for_Assessing_PROTAC_Cellular_Permeability.pdf
https://pdf.benchchem.com/15620/E3_Ligase_Ligand_linker_Conjugate_116_A_Technical_Guide_for_PROTAC_Synthesis.pdf
https://www.medchemexpress.com/Targets/E3%20Ligase%20Ligand-Linker%20Conjugate.html
https://precisepeg.com/blogs/posts/e3-ligase-ligands-in-protac
https://ptc.bocsci.com/services/protac-ternary-complex-assay.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

7. 02hdiscovery.co [o2hdiscovery.co]

8. academic.oup.com [academic.oup.com]

9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

¢ 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

e 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-
biolabs.com]

e 12. researchgate.net [researchgate.net]

¢ 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein
degradation - PMC [pmc.ncbi.nlm.nih.gov]

e 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein
degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

e 15. researchgate.net [researchgate.net]
e 16. biomol.com [biomol.com]
e 17. pdf.benchchem.com [pdf.benchchem.com]

e 18. Protocol for HiBIT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC
[pmc.ncbi.nlm.nih.gov]

o 19. 1B R >/XT E 5 [promega.jp]
¢ 20. hahnlive.de [hahnlive.de]

e 21. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher
Scientific - HK [thermofisher.com]

e 22. lifesensors.com [lifesensors.com]
e 23. Ternary Complex Formation [promega.com]
e 24, bitesizebio.com [bitesizebio.com]

¢ To cite this document: BenchChem. [Application Notes & Protocols: Characterizing E3
Ligase Ligand-Linker Conjugates in Cell-Based Assays]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12380093/docs#application-notes-
protocols-characterizing-e3-ligase-ligand-linker-conjugates-in-cell-based-assays]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://o2hdiscovery.co/blog/characterising-protac-ternary-complex-formation-using-spr/
https://academic.oup.com/proteincell/advance-article-pdf/doi/10.1093/procel/pwaf107/65827544/pwaf107.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8287636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8287636/
https://www.bio-techne.com/research-areas/targeted-protein-degradation/assays
https://www.mtoz-biolabs.com/protac-molecular-activity-assay-and-screening.html
https://www.mtoz-biolabs.com/protac-molecular-activity-assay-and-screening.html
https://www.researchgate.net/figure/PROTAC-permeability-stability-and-cellular-activity-A-Permeabilities-of-PROTACs_fig3_356931435
https://pmc.ncbi.nlm.nih.gov/articles/PMC10315175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10315175/
https://pubmed.ncbi.nlm.nih.gov/36764754/
https://pubmed.ncbi.nlm.nih.gov/36764754/
https://www.researchgate.net/publication/364139154_The_In-Cell_Western_immunofluorescence_assay_to_monitor_PROTAC_mediated_protein_degradation
https://www.biomol.com/dateien/Rockland--In-Cell-Western.pdf
https://pdf.benchchem.com/558/A_Head_to_Head_Comparison_HiBiT_and_NanoBRET_Assays_for_Quantifying_Target_Protein_Degradation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11022101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11022101/
https://www.promega.jp/applications/small-molecule-drug-discovery/protein-degradation-drug-discovery/target-degradation/
http://www.hahnlive.de/application/files/1616/3031/9877/HiBiT.pdf
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/cell-analysis-learning-center/protein-degradation-resource-center/targeted-protein-degradation-using-proteolysis-targeted-chimeras.html
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/cell-analysis-learning-center/protein-degradation-resource-center/targeted-protein-degradation-using-proteolysis-targeted-chimeras.html
https://lifesensors.com/protac-molecular-glue-drug-discovery/
https://www.promega.com/applications/small-molecule-drug-discovery/protein-degradation-drug-discovery/e3-ternary-complex/
https://bitesizebio.com/86578/how-to-measure-the-kinetics-of-targeted-protein-degradation/
https://www.benchchem.com/product/b12380093/docs#application-notes-protocols-characterizing-e3-ligase-ligand-linker-conjugates-in-cell-based-assays
https://www.benchchem.com/product/b12380093/docs#application-notes-protocols-characterizing-e3-ligase-ligand-linker-conjugates-in-cell-based-assays
https://www.benchchem.com/product/b12380093/docs#application-notes-protocols-characterizing-e3-ligase-ligand-linker-conjugates-in-cell-based-assays
https://www.benchchem.com/product/b12380093/docs#application-notes-protocols-characterizing-e3-ligase-ligand-linker-conjugates-in-cell-based-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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